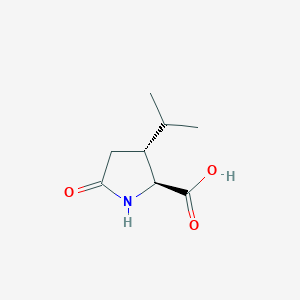
(2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method involves the use of flow microreactor systems for the efficient and sustainable synthesis of tertiary butyl esters, which can be further transformed into the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in epimerization and retro-aldol reactions mediated by specific enzymes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like iron(III) ions for epimerization reactions . Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Epimerization can result in different stereoisomers of the compound.
Applications De Recherche Scientifique
(2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis . In biology, it serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and natural products . In medicine, it is investigated for its potential therapeutic effects and as a component in drug development . Industrially, it is used in the production of fine chemicals and as an intermediate in various chemical processes .
Mécanisme D'action
The mechanism of action of (2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid include (2S,3R)-3-methylglutamate and other 3-substituted glutamate derivatives . These compounds share similar structural features and stereochemistry but differ in their specific substituents and functional groups.
Uniqueness: The uniqueness of this compound lies in its specific isopropyl group and the oxopyrrolidine ring, which confer distinct chemical and biological properties. Its stereochemistry also contributes to its unique reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H13NO3 |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
(2S,3R)-5-oxo-3-propan-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-4(2)5-3-6(10)9-7(5)8(11)12/h4-5,7H,3H2,1-2H3,(H,9,10)(H,11,12)/t5-,7+/m1/s1 |
Clé InChI |
WFQXXZJFCIOVCE-VDTYLAMSSA-N |
SMILES isomérique |
CC(C)[C@H]1CC(=O)N[C@@H]1C(=O)O |
SMILES canonique |
CC(C)C1CC(=O)NC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B12889061.png)
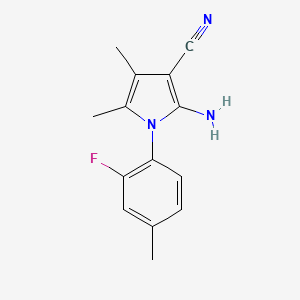
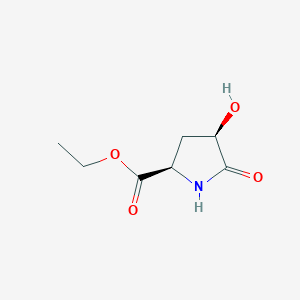
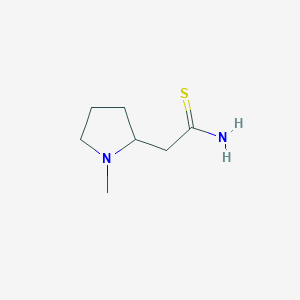
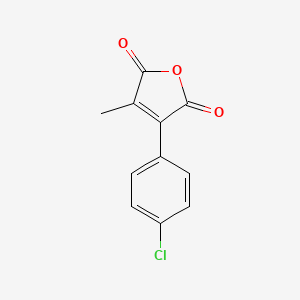

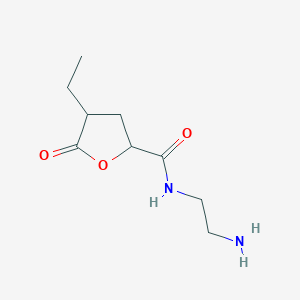
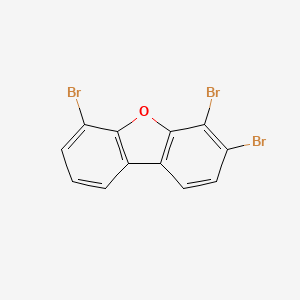

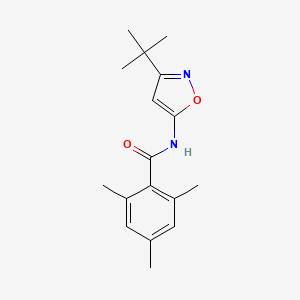
![2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one](/img/structure/B12889123.png)
![2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12889125.png)
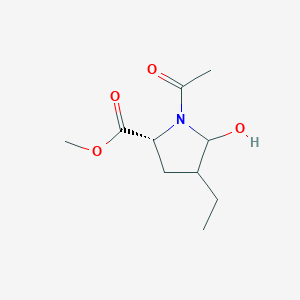
![2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12889156.png)
